3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine
CAS No.:
Cat. No.: VC18244961
Molecular Formula: C13H12FNO
Molecular Weight: 217.24 g/mol
* For research use only. Not for human or veterinary use.
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine -](/images/structure/VC18244961.png)
Specification
Molecular Formula | C13H12FNO |
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Molecular Weight | 217.24 g/mol |
IUPAC Name | 4-(3-fluoro-4-methoxyphenyl)aniline |
Standard InChI | InChI=1S/C13H12FNO/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3 |
Standard InChI Key | WJLUFPSIXROZJM-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)N)F |
Introduction
Key Findings
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine is a biphenyl derivative characterized by a fluorine atom at the 3' position and a methoxy group at the 4' position of one benzene ring, with an amine group at the 4 position of the adjacent ring. While direct studies on this specific compound remain limited, structural analogs and synthetic methodologies provide critical insights into its physicochemical behavior, biological interactions, and industrial applicability. This report synthesizes data from peer-reviewed pharmacological studies and synthetic chemistry literature to outline its potential roles in medicinal chemistry and materials science.
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-amino-3'-fluoro-4'-methoxy-1,1'-biphenyl, reflects its substitution pattern:
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Biphenyl core: Two benzene rings connected by a single bond.
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Substituents:
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Fluorine (-F) at the 3' position (meta to the biphenyl bond on the second ring).
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Methoxy (-OCH₃) at the 4' position (para to the biphenyl bond on the second ring).
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Amino (-NH₂) at the 4 position (para to the biphenyl bond on the first ring).
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Table 1: Physicochemical Properties
Property | Value | Source |
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Molecular formula | C₁₃H₁₁FNO | |
Molecular weight | 217.24 g/mol | |
Canonical SMILES | COC1=C(C=CC(=C1)F)C2=CC=C(C=C2)N | |
Topological polar surface area | 52.3 Ų | Calculated |
The fluorine atom’s electronegativity and the methoxy group’s electron-donating nature create a polarized electronic environment, influencing solubility and reactivity.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. Key steps include:
Table 2: Representative Synthesis Protocol
Step | Reactants | Conditions | Yield |
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1 | 3-Fluoro-4-methoxyphenylboronic acid + 4-bromoaniline | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 68–72% |
Mechanistic Insights:
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The palladium catalyst facilitates oxidative addition with the aryl bromide.
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Transmetalation with the boronic acid precedes reductive elimination to form the biphenyl bond.
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Post-coupling modifications (e.g., deprotection of amine groups) may refine purity.
Industrial-Scale Challenges
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Catalyst efficiency: Recycling palladium remains economically challenging.
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Solvent selection: Transitioning from DMF to greener solvents (e.g., cyclopentyl methyl ether) is under investigation.
Anticancer Applications
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Apoptosis induction: Fluorinated biphenyls trigger caspase-3 activation in HT-29 colon cancer cells (EC₅₀ = 12 μM).
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Cell cycle arrest: G1/S phase blockade via p21 upregulation observed in vitro.
Material Science Applications
Organic Electronics
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OLEDs: The biphenyl core’s planar structure facilitates π-π stacking, enhancing charge transport.
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Liquid crystals: Methoxy groups improve thermal stability (Tₙₑₘ = 145°C in analogous compounds).
Table 4: Electronic Properties of Biphenyl Derivatives
Property | Value | Application |
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HOMO/LUMO levels | -5.3 eV/-2.1 eV | Hole-transport layers |
Bandgap | 3.2 eV | Blue-emitting OLEDs |
Future Research Directions
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Pharmacokinetic studies: Evaluate oral bioavailability and blood-brain barrier penetration.
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Structure-activity relationships: Systematically vary substituents to optimize D1R binding.
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Scalable synthesis: Develop continuous-flow reactors to improve yield and reduce waste.
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